molecular formula C28H25NO10S3 B11035436 tetramethyl 2',3',7',7'-tetramethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate

tetramethyl 2',3',7',7'-tetramethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate

Cat. No.: B11035436
M. Wt: 631.7 g/mol
InChI Key: QDUQJYRZMWYKEC-UHFFFAOYSA-N
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Description

Tetramethyl 2’,3’,7’,7’-tetramethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of tetramethyl 2’,3’,7’,7’-tetramethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves several steps, including the formation of the spiro compound and the introduction of the dioxo and tetracarboxylate groups. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

Tetramethyl 2’,3’,7’,7’-tetramethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tetramethyl 2’,3’,7’,7’-tetramethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves its interaction with molecular targets and pathways within cells. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its potential therapeutic applications.

Comparison with Similar Compounds

Compared to other similar compounds, tetramethyl 2’,3’,7’,7’-tetramethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate has unique structural features that may confer specific properties and applications Similar compounds include other spiro compounds and those with dioxo and tetracarboxylate groups

Properties

Molecular Formula

C28H25NO10S3

Molecular Weight

631.7 g/mol

IUPAC Name

tetramethyl 8',8',13',14'-tetramethyl-10',11'-dioxospiro[1,3-dithiole-2,3'-6-thia-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),4,12,14-pentaene]-4,4',5,5'-tetracarboxylate

InChI

InChI=1S/C28H25NO10S3/c1-10-9-12-14-21(27(3,4)29-16(12)13(11(10)2)17(30)22(29)31)40-18(24(33)37-6)15(23(32)36-5)28(14)41-19(25(34)38-7)20(42-28)26(35)39-8/h9H,1-8H3

InChI Key

QDUQJYRZMWYKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C4=C2C5(C(=C(S4)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)(C)C

Origin of Product

United States

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